3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-2-ylpropanamide
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Description
Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines are families of nitrogen-containing heterocyclic compounds. They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis
The molecular structure of these compounds is complex and depends on the specific substituents attached to the pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]pyridine core .Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse and depend on the specific substituents and reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structures and substituents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-19(17,18)8-6-12(16)13-11-9-10-5-3-4-7-15(10)14-11/h2-5,7,9H,1,6,8H2,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWQARHBCOFVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=NN2C=CC=CC2=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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